Tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate;hydrochloride
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Overview
Description
Tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate;hydrochloride is a chemical compound with the molecular formula C12H22N2O3·HCl. It is a spirocyclic compound, which means it contains a unique ring structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate;hydrochloride typically involves the reaction of tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the hydrochloride salt. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The final product is typically purified using techniques such as crystallization or chromatography to achieve the required purity levels for research applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, reduction may yield an alcohol, and substitution may yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate
- Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
- 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride
Uniqueness
Tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate;hydrochloride is unique due to its spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This unique structure imparts specific chemical properties that make it valuable for various research applications.
Properties
IUPAC Name |
tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3.ClH/c1-11(2,3)17-10(15)14-8-12(9-14)4-6-16-7-5-13-12;/h13H,4-9H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSGVFRABIJWFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCOCCN2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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